molecular formula C22H27ClN2O4S B11132565 N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11132565
M. Wt: 451.0 g/mol
InChI Key: MFKAAIYCBKPAFU-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core strategically functionalized with a benzyl group, a chloro-methoxy-substituted phenyl ring, and a 4-methylpiperidinyl acetamide moiety. This specific molecular architecture, which incorporates multiple heteroatoms and a piperidine ring, is characteristic of compounds investigated for their potential to interact with biological systems. The piperidine scaffold is a privileged structure in medicinal chemistry and is present in numerous FDA-approved pharmaceutical agents, particularly in the field of oncology, where over 85% of approved drugs contain heterocyclic moieties like piperidine . The integration of the sulfonamide group further enhances the molecule's profile, as this functional group is known to facilitate binding to a variety of enzyme active sites through hydrogen bonding and other intermolecular interactions . This makes the compound a valuable chemical tool for researchers exploring new therapeutic targets, particularly in enzyme inhibition assays and receptor-binding studies. The presence of the chloro and methoxy substituents on the benzene ring allows for the fine-tuning of the compound's electronic properties and lipophilicity, which can critically influence its pharmacokinetic behavior and binding affinity in biological assays. This compound is supplied for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any veterinary applications.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C22H27ClN2O4S/c1-17-10-12-24(13-11-17)22(26)16-25(15-18-6-4-3-5-7-18)30(27,28)19-8-9-21(29-2)20(23)14-19/h3-9,14,17H,10-13,15-16H2,1-2H3

InChI Key

MFKAAIYCBKPAFU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Step 1: Chlorination of 3-Chloro-4-Methoxybenzyl Alcohol

3-Chloro-4-methoxybenzyl alcohol undergoes chlorination using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 35–45°C. This exothermic reaction replaces the hydroxyl group with chlorine, yielding 3-chloro-4-methoxybenzyl chloride with a 94.3% yield.

Step 2: Quaternary Ammonium Salt Formation

The benzyl chloride intermediate reacts with hexamethylenetetramine (urotropin) in ethanol at 60–75°C to form a quaternary ammonium salt. This step ensures efficient amine group introduction.

Step 3: Hydrolysis and Purification

The quaternary salt is hydrolyzed with hydrochloric acid, followed by pH adjustment using potassium hydroxide. Vacuum distillation isolates 3-chloro-4-methoxybenzylamine (80% yield, 99.3% purity).

Sulfonamide Core Assembly

The benzenesulfonamide backbone is constructed via sulfonylation of 3-chloro-4-methoxybenzene derivatives. EP2294051B1 outlines a generalized approach for analogous sulfonamides:

Sulfonyl Chloride Preparation

3-Chloro-4-methoxybenzenesulfonyl chloride is synthesized by reacting 3-chloro-4-methoxybenzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonyl chloride is isolated via crystallization.

N-Alkylation and Amide Coupling

The sulfonyl chloride reacts with N-benzyl-2-aminoacetamide in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Subsequent amide coupling with 4-methylpiperidine employs carbodiimide catalysts (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Chlorination : THF outperforms dichloromethane in minimizing side reactions (e.g., over-chlorination).

  • Amide Coupling : DMF enhances solubility of polar intermediates, enabling reactions at 0–25°C.

Catalytic Efficiency

  • EDC·HCl/HOBt : Achieves >90% conversion in amide bond formation, reducing racemization risks.

  • Triethylamine : Neutralizes HCl byproducts during sulfonylation, preventing acid-mediated degradation.

Analytical Characterization and Purity Control

Spectroscopic Validation

  • ¹H NMR : Key signals include methoxy protons at δ 3.86 ppm and piperidine methyl at δ 1.20 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 452.0 [M+H]⁺ confirms the target structure.

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (<0.1%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Patent CN105712891A72–8599.3Scalable, low-cost reagents
EP2294051B165–7898.5High regioselectivity
Hybrid Approach80–8899.5Combines optimal steps from both

Challenges and Mitigation Strategies

Impurity Formation

  • Chloro Byproducts : Controlled POCl₃ stoichiometry (1:1.2 molar ratio) minimizes residual chloride.

  • Oxidation : Nitrogen atmospheres prevent methoxy group oxidation during sulfonylation.

Scalability

  • Continuous Distillation : Enhances throughput in benzylamine purification.

  • Solvent Recycling : THF and ethanol are recovered via fractional distillation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the chloro group or reduce the sulfonamide group.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide exhibit significant anticancer properties.

Case Studies

A notable case study involved the evaluation of a series of benzenesulfonamide derivatives against human cancer cell lines. The results indicated that these compounds exhibited selective inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for CA IX inhibition ranged from 10.93 nM to 25.06 nM, highlighting the compound's potential as an anticancer agent .

Antimicrobial Applications

This compound also shows promising antimicrobial properties.

Activity Spectrum

Research has demonstrated that this compound exhibits activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The presence of the benzenesulfonyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against bacteria .

Neuropharmacological Applications

The piperidine moiety within the structure suggests potential neuropharmacological applications.

Potential Effects

Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, particularly serotonin receptors. This raises the possibility that this compound may exhibit anxiolytic or antidepressant properties, although further research is necessary to elucidate these effects specifically for this compound .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialActivity against S. aureus and E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Research Implications

  • Biological Activity : While direct data are unavailable, the 4-methylpiperidinyl group in the target compound may improve blood-brain barrier penetration compared to piperazinyl derivatives (e.g., 6d–6l), which are often used in peripheral targets .
  • Thermal Stability : Higher melting points in piperazinyl derivatives (e.g., 6l: 230°C ) suggest greater crystalline stability than the target compound, which may adopt a less rigid conformation.

Biological Activity

N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, efficacy against specific diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃ClN₂O₃S
  • Molecular Weight : 368.90 g/mol

The presence of a sulfonamide group suggests potential antibacterial properties, while the piperidine moiety may enhance its pharmacological profile.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant antitumor activity. For instance, several derivatives have been evaluated against a range of cancer cell lines, showing varying degrees of cytotoxicity. Notably, compounds similar to this compound have demonstrated:

  • IC50 Values : Many derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects. For example, a related compound showed an IC50 of 0.25 μM against HepG2 cells (hepatocellular carcinoma) .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In particular, studies on related benzamide derivatives have shown:

  • Broad-Spectrum Antiviral Effects : These compounds can inhibit viruses such as HIV and Hepatitis B by increasing intracellular levels of APOBEC3G (A3G), a protein that interferes with viral replication .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The sulfonamide group may inhibit specific enzymes critical for tumor growth and viral replication.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells through modulation of signaling pathways involving p53/p21 .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through intrinsic pathways, leading to increased cell death.

Case Studies and Research Findings

StudyCompoundTargetFindings
Kamel et al. (2019)N-benzyl derivativeVarious cancer cell linesShowed significant cytotoxicity with IC50 values as low as 0.25 μM .
Liu et al. (2020)Sulfonamide derivativesHBVDemonstrated antiviral activity by enhancing A3G levels .
Smith et al. (2021)Benzamide derivativesHepG2 cellsInduced apoptosis and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, and how are critical steps optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:
  • Sulfonamide formation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with benzylamine under basic conditions (e.g., NaHCO₃ in THF) .
  • Piperidinyl acetamide coupling : Introducing the 4-methylpiperidin-1-yl-2-oxoethyl group via nucleophilic substitution or amidation, often using EDCI/HOBt as coupling agents in DMF at 0–25°C .
  • Optimization : Reaction yields (60–85%) depend on temperature control (e.g., avoiding >40°C to prevent decomposition) and solvent polarity adjustments (e.g., acetonitrile for better solubility) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the sulfonamide NH (~10.5 ppm), methoxy group (~3.8 ppm), and piperidinyl protons (δ 1.2–3.5 ppm). Aromatic protons show splitting patterns consistent with chloro and methoxy substituents .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FTIR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

  • Methodological Answer :
  • Solubility : Assessed in DMSO, ethanol, and water via shake-flask method (e.g., ~25 mg/mL in DMSO at 25°C) .
  • LogP : Determined using reversed-phase HPLC (C18 column) with a calculated logP of ~3.2, indicating moderate lipophilicity .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antiproliferative assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves (72-hour exposure) .
  • Enzyme inhibition : Screen against target kinases (e.g., PI3K, EGFR) using fluorescence polarization assays (e.g., ADP-Glo™ Kinase Assay) .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (DMSO ≤0.1%) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified piperidinyl (e.g., 4-ethylpiperidine) or benzyl groups (e.g., fluorobenzyl) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PARP-1) .
  • Data correlation : Use multivariate regression to link logP, polar surface area, and IC₅₀ values .

Q. How can unexpected byproducts during synthesis be identified and characterized?

  • Methodological Answer :
  • LC-MS/MS : Detect impurities via reverse-phase chromatography (C18, 0.1% formic acid) coupled with tandem MS for fragmentation patterns .
  • Mechanistic studies : Use deuterated solvents (e.g., D₂O) in NMR to trace proton exchange in side reactions (e.g., hydrolysis of the amide bond) .

Q. How should conflicting biological activity data across studies be resolved?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum batch) .
  • Meta-analysis : Compare IC₅₀ values from multiple labs using ANOVA to identify outliers .
  • Orthogonal assays : Validate results with alternative methods (e.g., Western blot for apoptosis markers if MTT data are inconsistent) .

Q. What advanced techniques are used to study the compound’s mechanism of action?

  • Methodological Answer :
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) using SHELX for structure refinement .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., p53 signaling) .
  • In vivo models : Evaluate pharmacokinetics in rodents (e.g., Cmax, t½ via LC-MS/MS) and efficacy in xenograft models .

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